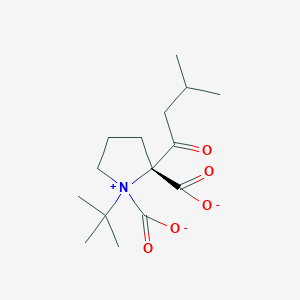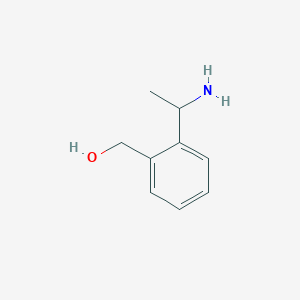
2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol is an organofluorine compound with the molecular formula C7H2BrF5O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol typically involves the bromination and fluorination of a suitable phenol precursor. One common method includes the following steps:
Fluorination: The fluorine atoms are introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is essential for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., toluene, THF).
Major Products Formed
Substitution Reactions: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 2-Bromo-6-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
2-Bromo-3,4-difluoro-6-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the phenol ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H2BrF5O |
|---|---|
Poids moléculaire |
276.99 g/mol |
Nom IUPAC |
2-bromo-3,4-difluoro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H2BrF5O/c8-4-5(10)3(9)1-2(6(4)14)7(11,12)13/h1,14H |
Clé InChI |
LGBQCTPDMRYKIF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)Br)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


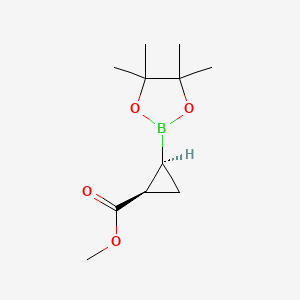
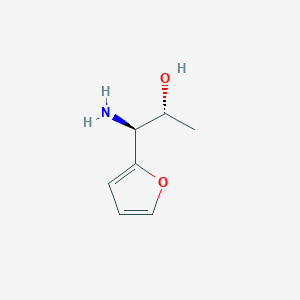
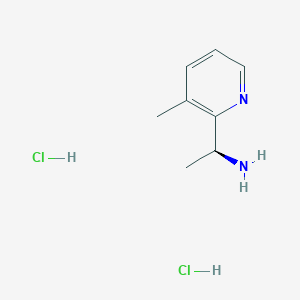
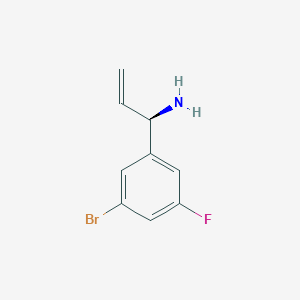
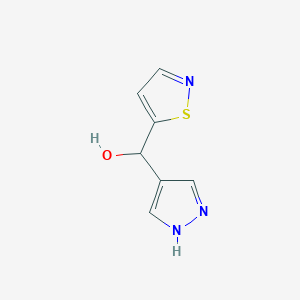
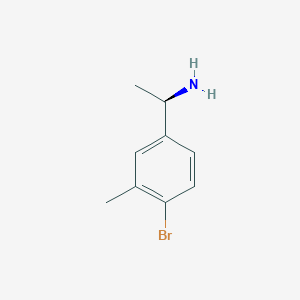
![[1-(Benzenesulfonyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13056751.png)
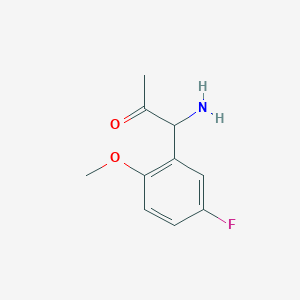
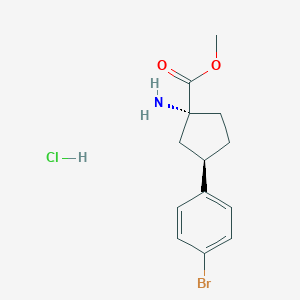

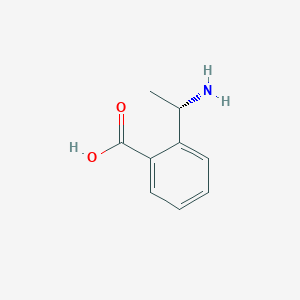
![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)
